(E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole ring fused with a hydrazone moiety. The hydrazone group is formed via condensation of 5-phenyl-1H-pyrazole-3-carbohydrazide with 2,4-dihydroxybenzaldehyde, yielding an (E)-configured imine bond. Key structural features include:
- Pyrazole core: Provides rigidity and π-conjugation.
- 2,4-Dihydroxybenzylidene substituent: Introduces hydrogen-bonding capacity via phenolic -OH groups.
- Phenyl group at position 3: Enhances hydrophobicity and steric bulk.
This compound is synthesized through a reflux reaction in ethanol with catalytic acetic acid, analogous to methods for related derivatives (e.g., E-DPPC in –2).
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c22-13-7-6-12(16(23)8-13)10-18-21-17(24)15-9-14(19-20-15)11-4-2-1-3-5-11/h1-10,22-23H,(H,19,20)(H,21,24)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCFAHHVZLVRU-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound .
Chemical Reactions Analysis
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine (C=N) group.
Hydrolysis: The Schiff base can be hydrolyzed back to its starting materials under acidic or basic conditions.
Scientific Research Applications
(E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been studied for various scientific research applications, including:
Antioxidant Activity: The compound has shown potential as an antioxidant, which can help in preventing oxidative stress-related diseases.
Antibacterial and Antifungal Activities: It has demonstrated significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition: The compound has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases.
DNA Interaction: Studies have shown that the compound can interact with DNA, indicating its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of (E)-N’-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals. Its enzyme inhibition activity is due to its binding to the active site of the enzyme, thereby preventing the enzyme from interacting with its natural substrate .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below summarizes key structural analogs and their substituent-driven properties:
Key Observations:
Polarity and Solubility : The dihydroxy substituents in the target compound enhance water solubility compared to dichloro (E-DPPC) or methoxy (E-MBPC) analogs.
Hydrogen Bonding : Dihydroxy derivatives exhibit robust intermolecular O-H⋯O/N-H⋯O interactions, stabilizing crystal lattices (e.g., parallel molecular layers in ).
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) reduce HOMO-LUMO gaps, increasing reactivity, whereas electron-donating groups (e.g., -OCH₃ in E-MBPC) enhance electron density on the pyrazole ring.
Antioxidant and Anti-Inflammatory Activity:
- E-DPPC: No explicit bioactivity data, but dichloro substituents in analogs like Compound Y18 () correlate with anti-inflammatory and antidiabetic effects.
Computational and Spectroscopic Insights
- DFT Studies : E-DPPC and E-MBPC were analyzed using B3LYP/6-311G** level theory, revealing solvent-dependent dipole moments and charge distributions. The target compound’s dihydroxy groups likely increase dipole moments, enhancing solubility.
- Vibrational Spectroscopy : IR and NMR spectra for E-DPPC confirm N-H and C=O stretching modes at ~3200 cm⁻¹ and ~1650 cm⁻¹, respectively. Dihydroxy analogs may show additional O-H stretches (~3500 cm⁻¹).
Biological Activity
(E)-N'-(2,4-dihydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.
1. Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
2. Biological Activity Overview
The biological activities of this compound can be summarized as follows:
2.1 Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In one study, various pyrazole compounds were screened against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
| Compound | Activity | Tested Against | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Derivative A | Antifungal | A. niger |
2.2 Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. In vivo studies have demonstrated that these compounds can significantly reduce inflammation in models such as carrageenan-induced paw edema in rats . The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
2.3 Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. For example, a series of pyrazole compounds were evaluated against multiple cancer cell lines through the National Cancer Institute's screening program. The results indicated notable growth inhibition percentages for several compounds, suggesting their potential as anticancer agents .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymes : Pyrazoles can act as inhibitors of various enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : These compounds may influence key signaling pathways related to cell proliferation and apoptosis.
4. Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazole derivatives, this compound was tested for its antibacterial efficacy against clinical isolates of bacteria. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative strains, indicating its broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
